molecular formula C19H22O7 B1164397 Deacetylorientalide CAS No. 1258517-59-7

Deacetylorientalide

Cat. No. B1164397
CAS RN: 1258517-59-7
M. Wt: 362.4 g/mol
InChI Key:
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Description

Deacetylorientalide is a germacrane-type sesquiterpenoid compound . It can be found in Sigesbeckia orientalis . The molecular weight of Deacetylorientalide is 362.37 and its formula is C19H22O7 .


Molecular Structure Analysis

The molecular structure of Deacetylorientalide is represented by the SMILES string: O=C(C©=C)OC@H=C\CC1)O)C@([H])C@@([H])/C=C1\CO .


Physical And Chemical Properties Analysis

Deacetylorientalide is a powder . It can be dissolved in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

properties

IUPAC Name

[(3aS,4S,5S,6E,10Z,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O7/c1-10(2)18(23)26-17-15-11(3)19(24)25-14(15)7-12(8-20)5-4-6-13(9-21)16(17)22/h6-7,9,14-17,20,22H,1,3-5,8H2,2H3/b12-7-,13-6-/t14-,15+,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPSNGXRJBMMAL-WHZRINGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1C2C(C=C(CCC=C(C1O)C=O)CO)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(/CC/C=C(\[C@@H]1O)/C=O)\CO)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347740
Record name Deacetylorientalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deacetylorientalide

CAS RN

1258517-59-7
Record name Deacetylorientalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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